

## The chemical structure and properties of EPI-001

Author: BenchChem Technical Support Team. Date: December 2025



An In-depth Technical Guide on the Chemical Structure and Properties of EPI-001

## Introduction

**EPI-001** is a pioneering small-molecule inhibitor that targets the N-terminal domain (NTD) of the androgen receptor (AR), a critical driver in the progression of prostate cancer.[1][2] Unlike traditional antiandrogens that target the ligand-binding domain (LBD) of the AR, **EPI-001** presents a unique mechanism of action, making it a significant compound in the research and development of therapeutics for castration-resistant prostate cancer (CRPC).[1][2] This guide provides a comprehensive overview of the chemical structure, properties, and mechanism of action of **EPI-001**, intended for researchers, scientists, and drug development professionals.

## **Chemical and Physicochemical Properties**

**EPI-001** is a derivative of bisphenol A diglycidyl ether and exists as a mixture of four stereoisomers due to its two stereogenic centers.[1][3][4] Its chemical identity and key physicochemical properties are summarized below.

### **Chemical Structure**

Caption: Chemical structure of **EPI-001**.

## **Data Summary**

The following table outlines the principal chemical and physical properties of **EPI-001**.



| Property          | Value                                                                             | Reference(s) |
|-------------------|-----------------------------------------------------------------------------------|--------------|
| IUPAC Name        | 3-(4-[2-[4-(3-Chloro-2-hydroxypropoxy)phenyl]-2-propanyl]phenoxy)-1,2-propanediol | [1][5]       |
| CAS Number        | 227947-06-0                                                                       | [1][5][6]    |
| Molecular Formula | C21H27ClO5                                                                        | [1][6]       |
| Molecular Weight  | 394.89 g⋅mol <sup>-1</sup>                                                        | [1][5]       |
| SMILES String     | CICC(O)COc1ccc(cc1)C(c2ccc<br>(OCC(O)CO)cc2)(C)C                                  | [1][6]       |
| InChI Key         | HDTYUHNZRYZEEB-<br>UHFFFAOYSA-N                                                   | [1][5]       |
| Solubility        | DMSO: 20-79 mg/mL Ethanol:<br>20-79 mg/mL                                         | [6][7][8]    |
| Appearance        | Crystalline solid                                                                 | [6]          |

## **Pharmacological Properties**

**EPI-001**'s primary pharmacological activity is the inhibition of androgen receptor signaling through a novel mechanism. It also exhibits secondary activities, including the modulation of PPARy.

## **Data Summary**



| Property                    | Description                                                                                                                                                                                                                                                                                                  | Reference(s)     |
|-----------------------------|--------------------------------------------------------------------------------------------------------------------------------------------------------------------------------------------------------------------------------------------------------------------------------------------------------------|------------------|
| Mechanism of Action         | Antagonist of the androgen receptor (AR) by covalently binding to the N-terminal domain (NTD), specifically within the Activation Function-1 (AF-1) region. This binding disrupts essential protein-protein interactions required for AR transcriptional activity. Also acts as a selective PPARy modulator. | [1][3][4][9][10] |
| Primary Biological Target   | Androgen Receptor N-Terminal Domain (AR-NTD), specifically Transactivation Unit 5 (Tau-5).                                                                                                                                                                                                                   | [3][5][11][12]   |
| Secondary Biological Target | Peroxisome proliferator-<br>activated receptor-gamma<br>(PPARy).                                                                                                                                                                                                                                             | [1][4][7][13]    |
| IC50 Values                 | - AR NTD Transactivation: ~6<br>μM - PSA-Luciferase Reporter<br>Assay: 12.63 ± 4.33 μM -<br>VCaP Cell-based GRE2-<br>Luciferase Assay: 37.4 μM                                                                                                                                                               | [1][7][9][14]    |
| Key Biological Effects      | - Inhibits AR-dependent and independent prostate cancer cell proliferation Blocks interaction of AR with coactivators (e.g., CBP, RAP74) Reduces AR expression at the mRNA and protein level Inhibits constitutively active AR splice variants that lack the LBD Induces cytoreduction of CRPC xenografts.   | [1][2][4]        |



## **Detailed Mechanism of Action**

The androgen receptor is a multi-domain protein crucial for prostate cell function. In prostate cancer, particularly CRPC, the AR signaling pathway remains active despite low androgen levels, often due to AR gene amplification or the expression of constitutively active splice variants lacking the LBD.[3]

**EPI-001** targets the intrinsically disordered N-terminal domain (NTD) of the AR, which is essential for the receptor's transcriptional activity.[2][3] Specifically, it interacts with a region known as Activation Function-1 (AF-1), which harbors a key sub-region, Transactivation Unit 5 (Tau-5).[3][11] The interaction involves an initial reversible binding followed by the formation of a covalent adduct.[3][9][10] This covalent modification of the AR NTD sterically hinders the recruitment of essential co-activators and the general transcription machinery, thereby inhibiting the transcription of AR target genes like PSA.[1][2] This mechanism allows **EPI-001** to inhibit not only the full-length AR but also the LBD-lacking splice variants that confer resistance to traditional antiandrogens.[1]

Additionally, **EPI-001** has been shown to be a selective modulator of PPARy.[1][4] Activation of PPARy by **EPI-001** can independently lead to the inhibition of AR expression and activity, contributing to its anti-cancer effects in prostate cancer cells.[1][4]





Click to download full resolution via product page

Caption: **EPI-001** inhibits AR signaling by targeting the N-Terminal Domain.



# Experimental Protocols Chemical Synthesis of EPI-001

The synthesis of **EPI-001**, a racemic mixture of four stereoisomers, can be achieved from commercially available starting materials. A representative synthetic route is outlined below.[3] [15][16]





Click to download full resolution via product page

Caption: Generalized workflow for the chemical synthesis of **EPI-001**.



#### **Detailed Methodology:**

- Mono-alkylation: Bisphenol A is treated with racemic glycidol, often under conditions such as the Mitsunobu reaction, to yield a mono-alkylated intermediate.[15]
- Second Alkylation: The free phenol of the mono-alkylated intermediate is reacted with another equivalent of racemic glycidol to form a diol.[3]
- Epoxidation: The resulting diol is transformed into the corresponding diepoxide.[3]
- Epoxide Opening: The terminal epoxide ring is opened using a reagent like cerium(III) chloride (CeCl<sub>3</sub>) in a suitable solvent (e.g., acetonitrile) under reflux to install the chlorohydrin moiety, yielding the final product, **EPI-001**.[15] Purification is typically performed using chromatographic techniques.

## AR Transcriptional Activity Assay (Luciferase Reporter Assay)

This assay is commonly used to quantify the inhibitory effect of compounds like **EPI-001** on AR-mediated gene transcription.[4][9]





Click to download full resolution via product page

Caption: Workflow for assessing AR transcriptional activity via luciferase assay.



#### **Detailed Methodology:**

- Cell Culture: Prostate cancer cells (e.g., LNCaP) are cultured in appropriate media.
- Transfection: Cells are transiently co-transfected with two plasmids: one that expresses the androgen receptor and another containing a luciferase reporter gene downstream of an androgen-responsive promoter (e.g., the PSA promoter).[9]
- Treatment: After transfection, cells are treated with the test compound (**EPI-001** at various concentrations) or a vehicle control for a short period (e.g., 1 hour) before stimulation with an androgen (e.g., R1881).[9]
- Incubation: The cells are incubated for a period sufficient to allow for gene transcription and protein expression (typically 24-48 hours).[9]
- Cell Lysis and Measurement: Cells are lysed, and the luciferase substrate is added to the lysate. The resulting luminescence, which is proportional to the amount of luciferase enzyme produced, is measured using a luminometer.
- Data Analysis: The luminescence signal from **EPI-001**-treated cells is compared to the control to determine the percent inhibition of AR transcriptional activity. An IC₅₀ value can be calculated from a dose-response curve.[9]

## Conclusion

**EPI-001** is a fundamentally important molecule in the study of androgen receptor signaling and the development of novel prostate cancer therapies. Its unique mechanism of targeting the AR N-terminal domain provides a strategy to overcome resistance to conventional antiandrogens. The data and protocols summarized in this guide offer a technical foundation for researchers working with **EPI-001** and similar next-generation AR inhibitors.

#### **Need Custom Synthesis?**

BenchChem offers custom synthesis for rare earth carbides and specific isotopiclabeling.

Email: info@benchchem.com or Request Quote Online.



## References

- 1. EPI-001 Wikipedia [en.wikipedia.org]
- 2. livingtumorlab.com [livingtumorlab.com]
- 3. EPI-001, a compound active against castration-resistant prostate cancer, targets transactivation unit 5 of the androgen receptor - PMC [pmc.ncbi.nlm.nih.gov]
- 4. EPI-001 is a selective peroxisome proliferator-activated receptor-gamma modulator with inhibitory effects on androgen receptor expression and activity in prostate cancer - PMC [pmc.ncbi.nlm.nih.gov]
- 5. medkoo.com [medkoo.com]
- 6. caymanchem.com [caymanchem.com]
- 7. selleckchem.com [selleckchem.com]
- 8. selleck.co.jp [selleck.co.jp]
- 9. scispace.com [scispace.com]
- 10. An androgen receptor N-terminal domain antagonist for treating prostate cancer PubMed [pubmed.ncbi.nlm.nih.gov]
- 11. researchgate.net [researchgate.net]
- 12. scientificlabs.co.uk [scientificlabs.co.uk]
- 13. medchemexpress.com [medchemexpress.com]
- 14. Synthesis and Evaluation of Small Molecule Inhibitors of the Androgen Receptor N-Terminal Domain - PMC [pmc.ncbi.nlm.nih.gov]
- 15. apps.dtic.mil [apps.dtic.mil]
- 16. researchgate.net [researchgate.net]
- To cite this document: BenchChem. [The chemical structure and properties of EPI-001].
   BenchChem, [2025]. [Online PDF]. Available at:
   [https://www.benchchem.com/product/b1671478#the-chemical-structure-and-properties-of-epi-001]

#### **Disclaimer & Data Validity:**

The information provided in this document is for Research Use Only (RUO) and is strictly not intended for diagnostic or therapeutic procedures. While BenchChem strives to provide



accurate protocols, we make no warranties, express or implied, regarding the fitness of this product for every specific experimental setup.

**Technical Support:** The protocols provided are for reference purposes. Unsure if this reagent suits your experiment? [Contact our Ph.D. Support Team for a compatibility check]

Need Industrial/Bulk Grade? Request Custom Synthesis Quote

## BenchChem

Our mission is to be the trusted global source of essential and advanced chemicals, empowering scientists and researchers to drive progress in science and industry. Contact

Address: 3281 E Guasti Rd

Ontario, CA 91761, United States

Phone: (601) 213-4426

Email: info@benchchem.com